molecular formula C4H8O2 B042824 4-Hydroxy-2-butanone CAS No. 590-90-9

4-Hydroxy-2-butanone

Cat. No.: B042824
CAS No.: 590-90-9
M. Wt: 88.11 g/mol
InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N
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Description

4-hydroxybutan-2-one is a beta-hydroxy ketone that is butan-2-one substituted by a hydroxy group at position 4. It is a beta-hydroxy ketone and a methyl ketone. It is functionally related to a butan-2-one.
4-Hydroxy-2-butanone is a natural product found in Glycyrrhiza glabra with data available.

Scientific Research Applications

  • Agricultural Applications : 4-Hydroxy-2-butanone derivatives show potential as fruit fly attractants, which could have implications for pest control in agriculture (Prabawati, Iskandar, & Purwo Suci, 2018).

  • Pharmaceutical Synthesis : The novel yeast strain Pichia kudriavzevii QC-1 efficiently synthesizes (R)-1,3-butanediol from this compound, showing potential for pharmaceutical applications (Zu et al., 2020).

  • Environmental Research : Studies on the reaction of this compound with OH at 294 K suggest its contribution to photochemical pollution at local or regional scales (El Dib et al., 2013).

  • Fragrance Safety : 4-(p-Hydroxyphenyl)-2-butanone has been assessed for safety in fragrances, with no concerns for skin sensitization, phototoxicity/photoallergenicity, or environmental safety (Api et al., 2019).

  • Green Chemistry : Supercritical acetone-based non-catalytic synthesis of this compound achieves high purity and yield, offering a greener alternative to traditional methods (Guo-don, 2013).

  • Catalysis Research : Tetraoctyl ammonium hydroxide is an effective ionic liquid catalyst for synthesizing this compound from formaldehyde and acetone (Wang & Cai, 2021).

  • Chemical Synthesis : Research has been conducted on asymmetrically modified Raney nickel catalysts for the enantioface-differentiating hydrogenation of this compound (Murakami, Harada, & Tai, 1980).

  • Atmospheric Chemistry : Gas-phase rate coefficients for this compound reactions with OH and Cl atoms indicate oxidation near emission sources in the atmosphere (Messaadia et al., 2013).

Safety and Hazards

4-Hydroxy-2-butanone is considered hazardous. It is a flammable liquid and vapour. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on 4-hydroxy-2-butanone synthesis in the supercritical state has focused on the formation and dehydration of this compound while ignoring side reactions involving formaldehyde . Future research could focus on these side reactions to improve the efficiency of the synthesis process .

Properties

IUPAC Name

4-hydroxybutan-2-one
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InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3
Source PubChem
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InChI Key

LVSQXDHWDCMMRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCO
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID4060442
Record name 2-Butanone, 4-hydroxy-
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Molecular Weight

88.11 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Butanone, 4-hydroxy-
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Record name 4-Hydroxy-2-butanone
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Vapor Pressure

0.85 [mmHg]
Record name 4-Hydroxy-2-butanone
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CAS No.

590-90-9, 68648-26-0
Record name 4-Hydroxy-2-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing 4-Hydroxy-2-butanone?

A1: this compound can be synthesized through several methods, including:

  • Aldol Condensation of Acetone and Formaldehyde: This reaction is typically carried out under supercritical conditions or with catalysts like KF/Al2O3. [, ]
  • Dehydrogenation of 1,3-Butanediol: This method utilizes copper-containing catalysts and operates at specific temperatures and pressures. []
  • Microbial Production: Certain yeast strains, like Pichia membranaefaciens and Pichia jadinii, can convert this compound from substrates like acetone and formaldehyde. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

Q3: How is the structure of this compound and its hydrates characterized?

A3: Rotational spectroscopy combined with quantum chemical calculations is a powerful tool to elucidate the structure of this compound and its hydrates in the gas phase. This technique allows for the identification of different isomers and provides insights into the interplay between intra- and intermolecular hydrogen bonding. [, ]

Q4: What is the reactivity of this compound with OH radicals and Cl atoms in the atmosphere?

A4: this compound readily reacts with OH radicals and Cl atoms in the atmosphere. [, , , ] The primary product of these reactions is formaldehyde. [] These reactions contribute significantly to the atmospheric degradation of this compound.

Q5: How does the structure of this compound influence its reactivity in aldol reactions?

A5: The presence of both a hydroxyl and a carbonyl group makes this compound a versatile reactant in aldol reactions. The β-hydroxy ketone structure can be doubly deprotonated, allowing for regioselectivity in aldol reactions. []

Q6: Can this compound be used as a building block for more complex molecules?

A6: Yes, this compound is a valuable precursor for synthesizing compounds like methyl vinyl ketone, 2-methyl-1,3-dioxolane-2-ethanol, and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [, ] These compounds have applications as methyl vinyl ketone equivalents and in the synthesis of γ-ionone. [, ]

Q7: What are the applications of this compound in microbial systems?

A7: this compound serves as a substrate for microbial production of valuable chemicals. For instance, it is used in the microbial production of optically active (R)-1,3-butanediol by various yeast strains. [, , , ]

Q8: What are the side reactions involving formaldehyde during the synthesis of this compound under supercritical conditions?

A8: Research indicates that formaldehyde can undergo cross-disproportionation with formic acid during the supercritical synthesis of this compound. This side reaction significantly impacts formic acid consumption and should be considered when optimizing reaction conditions. []

Q9: How is computational chemistry used to study this compound?

A9: Computational methods are employed to investigate various aspects of this compound, such as:

  • Reaction Kinetics and Mechanisms: Theoretical calculations using methods like M062X and canonical variational transition state theory help elucidate the kinetics and mechanisms of this compound reactions with radicals like OH and Cl. []
  • Thermodynamic Properties: Group contribution methods like Benson's method are used to estimate thermodynamic properties of this compound, such as formation enthalpies, entropies, and heat capacities. These calculations aid in optimizing reaction conditions for its synthesis. []
  • Ligand-Protein Interactions: Simulations like weighted ensemble milestoning (WEM) help understand the binding affinity and dissociation kinetics of this compound with proteins like FK506 binding protein. This insight is crucial for drug design and understanding biological interactions. [, ]

Q10: How is this compound analyzed in environmental samples?

A10: Gas chromatography (GC) coupled with various detectors like flame ionization (FID), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to identify and quantify this compound in environmental samples, including wet precipitation. [, ]

Q11: What is the stability of this compound under various conditions?

A12: The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. For example, under basic conditions, it can undergo dehydration to form methyl vinyl ketone. [] It's crucial to consider its stability when developing formulations or studying its environmental fate.

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